ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate features a cycloheptathiophene core fused with a seven-membered ring, substituted at position 2 with a 2-((4-chlorophenyl)thio)acetamido group and at position 3 with an ethyl ester. This structure is designed to optimize interactions with biological targets, leveraging the lipophilic (4-chlorophenyl)thio moiety and the hydrogen-bonding capability of the acetamido group.
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S2/c1-2-25-20(24)18-15-6-4-3-5-7-16(15)27-19(18)22-17(23)12-26-14-10-8-13(21)9-11-14/h8-11H,2-7,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMQCALVNJCFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group (-S-) adjacent to the 4-chlorophenyl moiety undergoes nucleophilic substitution under specific conditions. Key reactions include:
Phosphorus pentasulfide (P₄S₁₀) has been employed to convert carbonyl groups into thiocarbonyl analogs, though this requires anhydrous conditions.
Oxidation Reactions
The thiophene ring and sulfur-containing groups exhibit oxidation sensitivity:
| Oxidizing Agent | Conditions | Product Formed | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hrs | Sulfoxide derivatives | High | |
| mCPBA | CH₂Cl₂, 0°C to RT, 2 hrs | Sulfone derivatives | Moderate |
Oxidation of the acetamido group is less common due to steric hindrance from the cycloheptathiophene core.
Reduction Reactions
Selective reduction of functional groups has been reported:
| Reduction Target | Reagents/Conditions | Outcome | Notes | Reference |
|---|---|---|---|---|
| Ester to alcohol | LiAlH₄, THF, 0°C to RT | Ethyl → Hydroxy substitution | 85% yield | |
| Nitro groups* | H₂, Pd/C, MeOH | Amine formation | *If present |
*The parent compound lacks nitro groups, but analogs with nitro substituents show this reactivity .
Cross-Coupling Reactions
The thiophene ring participates in transition-metal-catalyzed couplings:
Organoboron reagents are preferred for their compatibility with the thiophene scaffold .
Hydrolysis and Condensation
The ethyl ester and acetamido groups undergo hydrolysis and condensation:
| Reaction | Conditions | Outcome | Application | Reference |
|---|---|---|---|---|
| Ester hydrolysis | NaOH (aq), EtOH, reflux | Carboxylic acid formation | Bioactivity modulation | |
| Amide condensation | CDI, DMF, amines | New amide bonds | SAR studies |
Acidic hydrolysis of the ester group proceeds with >90% efficiency under reflux .
Key Structural Influences on Reactivity
-
Cycloheptathiophene Core : Enhances steric bulk, limiting reactivity at the 3-carboxylate position.
-
4-Chlorophenyl Thioether : Electron-withdrawing effects stabilize transition states in substitution reactions.
-
Acetamido Group : Participates in hydrogen bonding, affecting solubility and reaction kinetics.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Acetamido Group
The acetamido group at position 2 is a critical site for modulating physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., fluorine in VIh, cyano in ) improve metabolic stability and binding affinity .
- Thioether vs.
- Piperazinyl Derivatives () show tunable activity through substituent variation (e.g., benzyl vs. fluorobenzyl), with fluorinated analogs exhibiting higher melting points and stability .
Modifications to the Cycloheptathiophene Core
The core structure’s rigidity and size influence conformational flexibility and target binding:
Biological Activity
Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article provides a detailed examination of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a cyclohepta[b]thiophene core with a 4-chlorophenyl thioacetamido moiety. The molecular formula is , and it has a molecular weight of approximately 409.95 g/mol. The predicted boiling point is 624.3 °C, with a density of 1.36 g/cm³ and a pKa of 12.65 .
Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic transmission and potentially improving cognitive functions .
- Antimicrobial Activity : Studies have shown that derivatives with similar structural features exhibit significant antimicrobial properties. The presence of the 4-chlorophenyl group enhances the compound's interaction with bacterial membranes, increasing its efficacy against various pathogens .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cognitive Enhancement : A study evaluated the cognitive-enhancing effects of the compound in animal models. Results indicated improved memory retention and learning abilities compared to control groups treated with standard AChE inhibitors like donepezil .
- Antimicrobial Efficacy : Another research project tested the compound against various bacterial strains, demonstrating significant antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential therapeutic applications in treating infections.
- Cancer Cell Line Studies : The compound was tested on several cancer cell lines, showing moderate cytotoxicity. This suggests that it may have potential as an anticancer agent; however, further studies are needed to understand its mechanisms fully .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?
The compound is synthesized via acylation of the ethyl 2-amino-cycloheptathiophene-3-carboxylate core. Method B ( ) involves reacting the amine with 4-chlorophenylthioacetyl chloride under anhydrous conditions (e.g., dichloromethane or DMF) with a base like triethylamine. Key steps:
- Temperature control : Reactions are typically performed at 0–25°C to minimize side reactions.
- Workup : Precipitation in ice/water followed by crystallization in ethanol yields pure product (65–100% yields, depending on substituents) .
- Key reagents : Use of acyl chlorides (e.g., 4-chlorophenylthioacetyl chloride) ensures efficient amide bond formation.
Q. How is structural characterization performed for this compound?
Comprehensive spectroscopic analysis is critical:
- 1H/13C-NMR : Peaks for the cycloheptane ring (δ 1.50–3.10 ppm for CH2 groups), ester moiety (δ 4.35 ppm for CH2CH3), and aromatic protons (δ 7.10–8.25 ppm) confirm regiochemistry .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 455–473 for derivatives) validate molecular weight .
- Elemental analysis : Confirms purity (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What solvents and conditions enhance solubility for biological assays?
Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s hydrophobic cycloheptathiophene core. Modifications such as sulfonyl or methoxy groups () improve aqueous solubility by introducing hydrogen-bonding motifs.
Advanced Research Questions
Q. How can conflicting NMR data for derivatives be resolved during structural elucidation?
Discrepancies in aromatic proton splitting (e.g., δ 7.20–8.25 ppm in vs. δ 6.81–7.45 ppm in ) arise from electronic effects of substituents. Strategies:
Q. What methodologies optimize reaction yields for derivatives with sterically hindered substituents?
Bulky groups (e.g., 3-nitrophenyl in ) reduce yields (e.g., 46% for 2-chlorobenzoyl derivatives in ). Mitigation strategies:
Q. How does the 4-chlorophenylthio group influence biological activity compared to other substituents?
The 4-chlorophenylthio moiety enhances target binding via hydrophobic and halogen-bonding interactions. Comparative studies () show:
- Antiviral activity : Derivatives with electron-withdrawing groups (e.g., Cl, NO2) inhibit viral polymerase assembly more effectively than methoxy or alkyl groups.
- Bioavailability : Sulfur atoms in the thioacetamido bridge improve membrane permeability .
Data Contradiction Analysis
Q. Why do similar derivatives exhibit significant variability in melting points and yields?
Example : Ethyl 2-(2-fluorobenzamido) derivative (mp 117–118°C, 100% yield) vs. 2-chlorobenzamido analog (mp 91–92°C, 46% yield) .
- Crystallinity : Bulky substituents disrupt crystal packing, lowering melting points.
- Reactivity : Electron-deficient acyl chlorides (e.g., 2-fluoro vs. 2-chloro) exhibit differing reaction rates with the amine core.
- Purification : Ethanol crystallization favors less polar derivatives, affecting recovery .
Methodological Recommendations
Q. What computational tools predict the compound’s reactivity and binding modes?
- Molecular docking (AutoDock Vina) : Models interactions with biological targets (e.g., influenza polymerase) .
- Reaction pathway simulation (Gaussian) : Optimizes synthetic routes and predicts intermediates .
- ADMET prediction (SwissADME) : Estimates pharmacokinetic properties early in drug development .
Q. How can reaction scalability be improved without compromising purity?
- Flow chemistry : Enables continuous synthesis with precise temperature/residence time control .
- Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- In-line analytics (PAT) : Monitors reaction progress via real-time HPLC or FTIR .
Tables for Key Data
Table 1. Comparative Yields and Melting Points of Derivatives
| Substituent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| 4-Fluorobenzoyl | 64 | 117–118 | |
| 2-Chlorobenzoyl | 46 | 91–92 | |
| 2-Methoxybenzoyl | 100 | 128–130 | |
| 4-Nitrobenzamido | N/A | 153–155 |
Table 2. Solubility Enhancement Strategies
| Modification | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|
| Sulfonyl incorporation | 2.1 (PBS) | Hydrophilic grafting | |
| Methoxy substitution | 1.8 (DMSO) | Hydrogen bonding | |
| PEGylation | 3.5 (Water) | Polymer conjugation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
